molecular formula C12H6Cl2N2 B1596759 2-Chloro-6-(4-chlorophenyl)nicotinonitrile CAS No. 84596-41-8

2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Cat. No. B1596759
CAS RN: 84596-41-8
M. Wt: 249.09 g/mol
InChI Key: XFWLUBBMHXSZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-(4-chlorophenyl)nicotinonitrile” is a chemical compound with the molecular formula C12H6Cl2N2 and a molecular weight of 249.1 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(4-chlorophenyl)nicotinonitrile” consists of a nicotinonitrile group attached to a chlorophenyl group . The exact structure can be found in databases like ChemSpider and PubChem .

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown that 2-Chloro-6-(4-chlorophenyl)nicotinonitrile plays a role in the synthesis of compounds with potential biological activities. For example, it has been used in the synthesis of 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino] phenyl}-4-aryl nicotinonitrile, which exhibited antimicrobial activity against various bacteria and fungi, suggesting its potential application in developing new antimicrobial agents (J. V. Guna et al., 2015). Similarly, compounds synthesized from related chlorophenyl nicotinonitriles have been evaluated for their antitumor and antimicrobial activities, indicating their significance in medicinal chemistry research (H. El‐Sayed et al., 2011).

Environmental Remediation

Chlorophenyl nicotinonitriles have also been studied in the context of environmental science, particularly in the degradation of pollutants. A study on the photocatalytic degradation of chlorophenols, for example, used copper-doped titanium dioxide catalyzing under visible light, highlighting the potential of such systems in the treatment of water contaminated with chlorophenols (J. Lin et al., 2018). This research underscores the importance of chlorophenyl nicotinonitriles in developing methods for environmental cleanup and pollution control.

properties

IUPAC Name

2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-10-4-1-8(2-5-10)11-6-3-9(7-15)12(14)16-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWLUBBMHXSZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377547
Record name 2-Chloro-6-(4-chlorophenyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4-chlorophenyl)nicotinonitrile

CAS RN

84596-41-8
Record name 2-Chloro-6-(4-chlorophenyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84596-41-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-(4-Chlorophenyl)-3-cyano-2-pyridone (42 grams) and phenylphosphonic dichloride were heated for 2.5 hours at 175°-180° C. taking precautions to keep the reaction dry. Upon cooling, the reaction mixture was poured into 500 ml of ice water and was made slightly alkaline by the addition of concentrated NH4OH. A solid product formed which was thoroughly washed with water and recrystallized from ethanol/DMF, yield 42 grams, m.p. 179°-181° C.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(4-chlorophenyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(4-chlorophenyl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(4-chlorophenyl)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(4-chlorophenyl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(4-chlorophenyl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.